molecular formula C5H12BrNO2S B1380757 1-bromo-N-tert-butylmethanesulfonamide CAS No. 51270-36-1

1-bromo-N-tert-butylmethanesulfonamide

Cat. No. B1380757
CAS RN: 51270-36-1
M. Wt: 230.13 g/mol
InChI Key: YPBRPVVUBGFQMC-UHFFFAOYSA-N
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Description

1-Bromo-N-tert-butylmethanesulfonamide (BTBMS) is an organic chemical compound that is used in various industrial, scientific, and medical applications. It is a white crystalline solid with a melting point of 93.5°C and a boiling point of 158°C. BTBMS is a bromoalkane and a member of the sulfonamide family. It is also known as N-bromo-N-tert-butylsulfonamide or 1-bromo-N-tert-butyl-sulfonamide.

Scientific Research Applications

Multi-Coupling Reagent in Organic Synthesis

1-bromo-N-tert-butylmethanesulfonamide and related compounds demonstrate significant potential as multi-coupling reagents in organic synthesis. A notable study by Auvray, Knochel, and Normant (1985) explores the use of 3-bromo-2-(tert-butylsulfonyl)-1-propene, a closely related compound, in the synthesis of unsaturated sulfones. These sulfones can further react with various nucleophiles, yielding highly functionalized sulfones. This versatility makes such compounds essential in complex organic syntheses, effectively acting as equivalents to certain synthon types (Auvray, Knochel, & Normant, 1985).

Role in Lithium-Bromine Exchange Reactions

Bailey, Luderer, and Jordan (2006) investigated the impact of solvents on the lithium-bromine exchange of aryl bromides, including reactions with compounds similar to 1-bromo-N-tert-butylmethanesulfonamide. Their research emphasizes the solvent-dependent behavior of such bromides in reactions with organolithium compounds, highlighting the specific chemical interactions that influence the yield and selectivity of these processes (Bailey, Luderer, & Jordan, 2006).

Catalytic Aminohydroxylation and Aziridination

Gontcharov, Liu, and Sharpless (1999) discovered that the N-chloramine salt of tert-butylsulfonamide, structurally related to 1-bromo-N-tert-butylmethanesulfonamide, serves as an efficient nitrogen source in catalytic aminohydroxylation and aziridination of olefins. This demonstrates the potential of such compounds in nitrogen-source catalysis, closely resembling Chloramine-T in behavior (Gontcharov, Liu, & Sharpless, 1999).

Synthesis of Aryl Sulfonamides

In a study by Waldmann, Schober, Haufe, and Kopka (2013), the bromine-lithium exchange reaction of an aryl bromide with tert-butyllithium, a process closely related to the behavior of 1-bromo-N-tert-butylmethanesulfonamide, was investigated. This study provides a practical protocol for the synthesis of aryl sulfonamides, especially those with a pyridine-core. The precision in determining the exact amount of tert-butyllithium needed for sufficient exchange reaction is crucial for the synthesis of these compounds (Waldmann, Schober, Haufe, & Kopka, 2013).

Future Directions

: BLDPharm - 1-Bromo-N-tert-butylmethanesulfonamide : American Elements - 1-bromo-N-tert-butylmethanesulfonamide : 富士フイルム和光純薬株式会社 - 1-bromo-N-tert-butylmethanesulfonamide

properties

IUPAC Name

1-bromo-N-tert-butylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrNO2S/c1-5(2,3)7-10(8,9)4-6/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBRPVVUBGFQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701244995
Record name 1-Bromo-N-(1,1-dimethylethyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-bromo-N-tert-butylmethanesulfonamide

CAS RN

51270-36-1
Record name 1-Bromo-N-(1,1-dimethylethyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51270-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-N-(1,1-dimethylethyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701244995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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